molecular formula C11H17FN2 B13314824 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

Cat. No.: B13314824
M. Wt: 196.26 g/mol
InChI Key: QRKVTUJYZBBKOW-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an N-(3-methylpentan-2-yl) substituent at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide on the pyridine ring . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The process is optimized for high efficiency and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Comparison

Compared to other fluorinated pyridines, 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern. The presence of the N-(3-methylpentan-2-yl) group at the 2nd position and the fluorine atom at the 6th position imparts distinct chemical and biological properties. This unique structure can result in different reactivity and biological activity profiles compared to other fluorinated pyridines .

Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H17FN2/c1-4-8(2)9(3)13-11-7-5-6-10(12)14-11/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

QRKVTUJYZBBKOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=NC(=CC=C1)F

Origin of Product

United States

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